N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO
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Overview
Description
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO is an organic compound known for its versatile applications in various fields. It is a colorless liquid with a molecular formula of C10H24N2 and a molecular weight of 172.31 g/mol . This compound is often used as an aminating agent and a cross-linking agent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO can be synthesized through the reaction of hexamethylenediamine with formaldehyde and dimethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield . The process involves the following steps:
Reaction of Hexamethylenediamine with Formaldehyde: This step forms an intermediate compound.
Reaction with Dimethylamine: The intermediate compound reacts with dimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO has a wide range of applications in scientific research:
Chemistry: It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO exerts its effects involves its ability to act as a nucleophile and a base. The compound can donate electron pairs to electrophiles, facilitating various chemical reactions. Its molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and modify the chemical structure .
Comparison with Similar Compounds
Similar Compounds
- N,N,N′,N′-Tetramethyl-1,3-propanediamine
- N,N,N′,N′-Tetramethyl-1,4-butanediamine
- N,N,N′,N′-Tetramethylethylenediamine
- N,N′-Dimethyl-1,6-hexanediamine
- Hexamethylenediamine
Uniqueness
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to act as both an aminating and cross-linking agent makes it particularly valuable in the synthesis of anion exchange membranes and other advanced materials .
Properties
CAS No. |
158451-78-6 |
---|---|
Molecular Formula |
C16H30N2Sn |
Molecular Weight |
0 |
Synonyms |
N,N,N′,N′-Tetramethyl-1,6-hexanediamin+3 PO |
Origin of Product |
United States |
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